molecular formula C13H13ClN2O3 B3337844 5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-50-5

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B3337844
CAS No.: 832737-50-5
M. Wt: 280.7 g/mol
InChI Key: AIYDQLIAGGOQCT-UHFFFAOYSA-N
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Description

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring linked to a phenoxy group substituted with chlorine and methyl groups at the 2- and 5-positions, respectively.

Properties

IUPAC Name

5-[(2-chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-2-4-10(14)12(6-8)18-7-9-3-5-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDQLIAGGOQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158102
Record name 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-50-5
Record name 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 2-chloro-5-methylphenol with furan-2-carbohydrazide. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorinated phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The phenoxy ring's substitution pattern critically influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight Notable Properties
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide (Target) 2-Cl, 5-CH₃ C₁₃H₁₄ClN₂O₃ 284.72 g/mol Moderate lipophilicity (logP ~1.3–1.5 inferred)
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide 2-Cl, 5-NO₂ C₁₃H₁₁ClN₃O₅ 324.70 g/mol Higher reactivity due to electron-withdrawing NO₂ group; potential stability issues in solution
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide 3-OCH₃ C₁₃H₁₄N₂O₄ 262.26 g/mol Enhanced solubility (logP 1.38; polar surface area 71.8 Ų)
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide 2-Cl, 4-F C₁₂H₁₀ClFN₂O₃ 284.67 g/mol Increased halogenation may improve target binding affinity
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-OCH₃, 4-CH₂CH₂CH₃ C₁₆H₂₀N₂O₄ 304.34 g/mol Low aqueous solubility (28.7 µg/mL) due to bulky propyl group

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) may enhance reactivity but reduce metabolic stability .
  • Halogenation (Cl, F) enhances lipophilicity and may improve membrane permeability or receptor interactions .

Physicochemical Properties

  • Lipophilicity : The target compound's logP (~1.3–1.5) is comparable to its 3-methoxy analog (logP 1.38) but lower than nitro-substituted derivatives (logP >2 inferred) .
  • Solubility: Methoxy and dimethylamino substituents (e.g., : logD 1.38) generally improve aqueous solubility compared to halogenated analogs .
  • Stability: Nitrofuran derivatives () exhibit reactivity in methanolic media, suggesting that nitro-substituted analogs may degrade under similar conditions, whereas chloro/methyl groups confer greater stability .

Biological Activity

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C13H13ClN2O3C_{13}H_{13}ClN_2O_3 and a molecular weight of approximately 280.71 g/mol. Its structure includes a furan ring, a carbohydrazide moiety, and a chloromethylphenoxy group, which are crucial for its interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

One study highlighted the antibacterial activity of related furan derivatives, noting significant Minimum Inhibitory Concentrations (MIC) against various bacterial strains. While specific MIC values for this compound were not detailed, its structural analogs showed promising results .

Anticancer Studies

Research into structurally similar compounds indicated that derivatives of furan exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar functional groups demonstrated IC50 values in the range of 62.37 µg/mL against HeLa cells . The exact IC50 for this compound remains to be elucidated but warrants further investigation.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific enzymes or receptors, leading to modulation of biochemical pathways essential for cellular function .

Interaction Studies

Interaction studies have indicated that the compound can bind to molecular targets, which may enhance its therapeutic potential. These studies typically assess binding affinities and the resultant biological effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Biological Activity
5-(2-Chlorophenyl)furan-2-carbohydrazideC13H13ClN2O3Antimicrobial
5-(3-Methylphenyl)furan-2-carbohydrazideC13H13ClN2O3Anti-inflammatory
5-(4-Fluorophenyl)furan-2-carbohydrazideC13H13ClN2O3Antitumor
5-(2-Methoxyphenyl)furan-2-carbohydrazideC14H13ClO4Antioxidant

This table illustrates how variations in substituents impact biological activity and reactivity, highlighting the potential avenues for further research into this compound's therapeutic applications .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. While preliminary findings suggest potential antimicrobial and anticancer activities, comprehensive studies are needed to elucidate its mechanisms of action and optimize its therapeutic applications. Further exploration could lead to significant advancements in drug development within medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 2
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5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide

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